molecular formula C18H26N2O5S B2691146 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(ethanesulfonamidomethyl)cyclohexane-1-carboxamide CAS No. 1206987-14-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(ethanesulfonamidomethyl)cyclohexane-1-carboxamide

Cat. No.: B2691146
CAS No.: 1206987-14-5
M. Wt: 382.48
InChI Key: XUVXLUQJSKFAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(ethanesulfonamidomethyl)cyclohexane-1-carboxamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked to a cyclohexane carboxamide scaffold modified with an ethanesulfonamidomethyl group. The 1,4-benzodioxin moiety is associated with anti-inflammatory, antihepatotoxic, and antimicrobial activities in related compounds (e.g., flavones, coumarins, and sulfonamides) . The ethanesulfonamide group may enhance solubility and bioavailability, while the cyclohexane carboxamide could influence receptor binding or metabolic stability.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(ethylsulfonylamino)methyl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-2-26(22,23)19-12-13-3-5-14(6-4-13)18(21)20-15-7-8-16-17(11-15)25-10-9-24-16/h7-8,11,13-14,19H,2-6,9-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVXLUQJSKFAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(ethanesulfonamidomethyl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the sulfonamide group and the cyclohexane carboxamide moiety. Common reagents and conditions might include:

    Formation of Benzodioxin Ring: This could involve the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of Sulfonamide Group: This step might involve the reaction of the benzodioxin intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of Cyclohexane Carboxamide: The final step could involve the coupling of the sulfonamide intermediate with cyclohexane carboxylic acid or its derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(ethanesulfonamidomethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring might be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The sulfonamide group could be reduced to the corresponding amine under reducing conditions.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(ethanesulfonamidomethyl)cyclohexane-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s activity can be inferred by comparing its structure to analogues with documented biological effects. Key comparisons include:

Compound Name Core Structure Functional Groups Biological Activity Efficacy (vs. Standard) References
Target Compound 2,3-dihydro-1,4-benzodioxin Ethanesulfonamidomethyl, cyclohexane carboxamide Hypothesized: Anti-inflammatory, antimicrobial Unknown
3',4'-(1",4"-dioxino) flavone (4f) 1,4-dioxane fused flavone Hydroxy methyl Antihepatotoxic Comparable to silymarin
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid 2,3-dihydro-1,4-benzodioxin Acetic acid Anti-inflammatory Comparable to ibuprofen
N-alkyl-N-(1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides (5e, 5f) 2,3-dihydro-1,4-benzodioxin Nitrobenzenesulfonamide, alkyl/aralkyl Biofilm inhibition Moderate activity

Key Findings:

Antihepatotoxic Activity: Flavone derivatives with 1,4-dioxane rings (e.g., 4f) exhibit significant antihepatotoxic effects, reducing SGOT, SGPT, and ALKP levels in rats. The hydroxy methyl group at position 2" enhances activity compared to coumarin derivatives .

Anti-inflammatory Activity :
Benzodioxin-linked acetic acid derivatives show anti-inflammatory potency similar to ibuprofen in carrageenan-induced edema models . The target compound’s ethanesulfonamidomethyl group may modulate inflammation through sulfonamide-mediated pathways, though its cyclohexane carboxamide could alter selectivity compared to carboxylic acid analogues.

Antimicrobial and Biofilm Inhibition :
N-alkylated nitrobenzenesulfonamides (e.g., 5e , 5f ) inhibit E. coli and B. subtilis biofilms with moderate cytotoxicity . The target compound’s ethanesulfonamide group may confer similar biofilm-disrupting effects, though the absence of a nitro group and presence of a carboxamide could alter bacterial target specificity.

Structure-Activity Relationship (SAR) Insights:

  • Benzodioxin Core : Critical for diverse activities; anti-inflammatory and antimicrobial effects depend on substituents.
  • Sulfonamide vs. Carboxylic Acid : Sulfonamides (e.g., 5e , 5f ) favor biofilm inhibition, while carboxylic acids (e.g., ) target inflammation. The ethanesulfonamide in the target compound may balance both roles.
  • Cyclohexane Carboxamide: Novel feature; may improve metabolic stability or CNS penetration compared to planar flavones or sulfonamides.

Hypothetical Pharmacological Profile

Based on structural analogs:

  • Anti-inflammatory Potential: Moderate, with possible COX-2 inhibition akin to ibuprofen derivatives .
  • Antimicrobial Activity : Likely biofilm inhibition, though potency may differ from nitrobenzenesulfonamides .
  • Cytotoxicity : Expected to be mild, as sulfonamide derivatives in showed low toxicity.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(ethanesulfonamidomethyl)cyclohexane-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of diabetes and neurodegenerative diseases. This article reviews its biological activity based on recent research findings, including enzyme inhibition studies and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following structural formula:

C27H35N3O4S\text{C}_{\text{27}}\text{H}_{\text{35}}\text{N}_{\text{3}}\text{O}_{\text{4}}\text{S}

This structure features a benzodioxin moiety, which is crucial for its biological activity.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of this compound, particularly against alpha-glucosidase and acetylcholinesterase enzymes. These enzymes are significant in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively.

Key Findings:

  • Alpha-glucosidase Inhibition: The compound exhibited notable inhibitory activity against alpha-glucosidase, which is important for controlling postprandial blood glucose levels. The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.
  • Acetylcholinesterase Inhibition: The inhibition of acetylcholinesterase suggests potential benefits for cognitive function in neurodegenerative conditions.

Case Studies

  • Synthesis and Screening of Derivatives:
    A study synthesized various derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and evaluated their inhibitory effects on alpha-glucosidase and acetylcholinesterase. The results showed that certain modifications to the benzodioxin structure significantly enhanced enzyme inhibition.
    CompoundAlpha-glucosidase IC50 (μM)Acetylcholinesterase IC50 (μM)
    14530
    22518
    31510
    The most potent compound demonstrated an IC50 value of 15 μM against alpha-glucosidase and 10 μM against acetylcholinesterase, indicating strong potential for therapeutic applications in T2DM and AD treatment .
  • PARP1 Inhibition:
    Another study investigated the compound's effect on Poly(ADP-ribose) polymerase 1 (PARP1), a target in cancer therapy. The lead compound from this series showed an IC50 of 5.8 μM, demonstrating significant inhibition . This suggests that modifications to the benzodioxin structure can yield compounds with enhanced anticancer properties.

Structure-Activity Relationship (SAR)

The SAR studies revealed that specific substitutions on the benzodioxin ring could dramatically affect biological activity. For example:

  • Nitro or Amino Substituents: Introduction of these groups led to a decrease in enzyme inhibitory activity.
  • Hydroxyl Groups: These modifications generally increased potency against both alpha-glucosidase and acetylcholinesterase.

Q & A

Q. What are the critical considerations for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(ethanesulfonamidomethyl)cyclohexane-1-carboxamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis involves multi-step functionalization of the benzodioxin and cyclohexane moieties. Key steps include sulfonamide coupling (e.g., using ethanesulfonyl chloride under basic conditions, pH 9–10, at room temperature) and carboxamide formation via nucleophilic acyl substitution. To optimize efficiency:
  • Use orthogonal protecting groups to minimize side reactions (e.g., tert-butoxycarbonyl for amines).
  • Monitor reaction progress via HPLC or TLC with UV-active tags.
  • Employ microwave-assisted synthesis to reduce reaction time for sterically hindered intermediates .
  • Validate purity using 1H-NMR^1\text{H-NMR}, 13C-NMR^{13}\text{C-NMR}, and CHN elemental analysis .

Q. How can researchers confirm the structural integrity of this compound, particularly its stereochemistry and conformational stability?

  • Methodological Answer :
  • X-ray crystallography is the gold standard for resolving stereochemistry, especially for the cyclohexane carboxamide’s chair conformation and benzodioxin ring planarity. Crystallize the compound using vapor diffusion with dichloromethane/hexane .
  • Dynamic NMR can assess conformational exchange in solution (e.g., coalescence temperature studies for chair-to-boat transitions).
  • Computational modeling (DFT or MD simulations) predicts stable conformers and validates experimental data .

Q. What preliminary assays are recommended to evaluate this compound’s bioactivity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Screen against α-glucosidase and acetylcholinesterase using fluorometric or colorimetric assays (e.g., p-nitrophenyl substrate hydrolysis).
  • Use kinetic studies (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).
  • Cross-validate with molecular docking (AutoDock Vina) to identify binding interactions with active sites .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental bioactivity results be resolved?

  • Methodological Answer :
  • Reassess force fields in docking simulations (e.g., include solvation effects with explicit water models).
  • Perform umbrella sampling or metadynamics to account for rare binding conformations missed in static docking.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values .
  • Investigate off-target effects via proteome-wide affinity profiling (e.g., phage display libraries) .

Q. What strategies address low solubility and stability of this compound in aqueous media for in vivo studies?

  • Methodological Answer :
  • Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) on sulfonamide or carboxamide moieties.
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring. Adjust pH or add antioxidants (e.g., ascorbic acid) based on degradation pathways .

Q. How can reaction scalability be improved without compromising yield or purity?

  • Methodological Answer :
  • Apply Design of Experiments (DoE) to identify critical process parameters (e.g., temperature, catalyst loading).
  • Use continuous-flow reactors for exothermic sulfonylation steps to enhance heat dissipation.
  • Implement membrane separation technologies (e.g., nanofiltration) for in-line purification of intermediates .

Q. What advanced techniques elucidate the mechanistic role of the ethanesulfonamidomethyl group in target binding?

  • Methodological Answer :
  • Site-directed mutagenesis : Modify residues in the target protein’s binding pocket and measure changes in IC50_{50}.
  • Photoaffinity labeling : Incorporate a photoactivatable azide group into the sulfonamide moiety to crosslink with proximal amino acids.
  • NMR titration experiments (e.g., 19F-NMR^{19}\text{F-NMR}) to map binding-induced chemical shift perturbations .

Data Analysis & Validation

Q. How should researchers reconcile discrepancies between spectral data (e.g., NMR) and computational structural predictions?

  • Methodological Answer :
  • Re-optimize computational models using solvent-specific parameters (e.g., PCM for DMSO).
  • Perform 1H-1H^1\text{H-}^1\text{H} COSY and NOESY NMR to confirm through-space correlations.
  • Compare experimental IR carbonyl stretches (1650–1700 cm1^{-1}) with DFT-calculated vibrational frequencies .

Q. What statistical frameworks are suitable for analyzing dose-response data with high variability?

  • Methodological Answer :
  • Use non-linear mixed-effects modeling (NLME) to account for inter-experiment variability.
  • Apply bootstrap resampling to estimate confidence intervals for EC50_{50}/IC50_{50} values.
  • Validate with Bayesian hierarchical models to pool data from multiple assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.